

Application Notes and Protocols for Flow Cytometry Analysis of G-Quadruplex Levels

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Compound of Interest

Compound Name: *G-quadruplex DNA fluorescence probe 1*

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Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including the regulation of gene expression, DNA replication, and telomere maintenance. The formation and stabilization of G4s have been linked to cancer and other diseases, making them a promising target for therapeutic intervention.^{[1][2][3]}

Flow cytometry offers a powerful, high-throughput method to quantify G4 levels within individual cells, enabling researchers to study their role in cellular functions and to screen for compounds that modulate their stability. This document provides detailed protocols for three established methods for G4 analysis by flow cytometry: the use of the fluorescent probe Thioflavin T (ThT), the selective G4-binding dye N-methyl mesoporphyrin IX (NMM), and the antibody-based technique, BG-flow.

Methods for G4 Detection by Flow Cytometry

Thioflavin T (ThT) Staining

Thioflavin T is a benzothiazole dye that exhibits enhanced fluorescence upon binding to beta sheet-rich structures, including G-quadruplexes.^{[4][5]} Its application in flow cytometry allows for the quantification of global G4 levels in a cell population.

N-methyl mesoporphyrin IX (NMM) Staining

N-methyl mesoporphyrin IX is a porphyrin derivative that acts as a "light-up" fluorescent probe with high selectivity for G-quadruplexes over other nucleic acid structures.[\[6\]](#)[\[7\]](#)[\[8\]](#) NMM's fluorescence is significantly enhanced upon binding to G4s, making it a valuable tool for their detection in cells.[\[6\]](#)[\[7\]](#)

BG-flow: Antibody-Based Detection

The BG-flow method utilizes the BG4 antibody, a single-chain variable fragment (scFv) that specifically recognizes and binds to G4 structures in both DNA and RNA.[\[9\]](#)[\[10\]](#)[\[11\]](#) This technique provides a highly specific method for G4 quantification and can be adapted for use in fixed cells.[\[9\]](#)[\[10\]](#)

Quantitative Data Summary

The following tables summarize key quantitative parameters for the three G4 detection methods.

Table 1: Probe and Antibody Concentrations

Method	Reagent	Cell Type(s)	Working Concentration	Reference(s)
Thioflavin T	Thioflavin T	General	1-25 μ M	[4] [12] [13]
NMM Staining	N-methyl mesoporphyrin IX	General	1-10 μ M	[6]
BG-flow	BG4 Antibody	HeLa, THP-1, PBMCs	1-2 μ g/mL	[9] [10]
BG-flow	Anti-FLAG Secondary Antibody	HeLa, THP-1, PBMCs	Varies by manufacturer	[9] [10]

Table 2: Incubation and Experimental Conditions

Method	Incubation Time	Incubation Temperature	Key Buffer Components	Reference(s)
Thioflavin T	30-60 minutes	Room Temperature	PBS	[4] [12]
NMM Staining	30-60 minutes	37°C	Cell culture medium or PBS	[6]
BG-flow	Primary: 1 hr; Secondary: 1 hr	Room Temperature	PBS with 2% BSA	[9] [10]

Table 3: Flow Cytometry Parameters

Method	Excitation Wavelength (nm)	Emission Wavelength (nm)	Reference(s)
Thioflavin T	~450	~485	[4]
NMM Staining	~399	550-700	[6]
BG-flow (with FITC secondary)	488	~525	[9] [10]

Experimental Protocols

Protocol 1: G4 Detection using Thioflavin T (ThT)

Materials:

- Thioflavin T (ThT)
- Phosphate Buffered Saline (PBS)
- Cell suspension
- Flow cytometer

Procedure:

- Prepare a 1 mM stock solution of ThT in sterile water. Protect from light and prepare fresh.
- Harvest cells and wash once with PBS.
- Resuspend cells in PBS at a concentration of 1×10^6 cells/mL.
- Add ThT stock solution to the cell suspension to a final concentration of 1-25 μ M.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Analyze the cells by flow cytometry, using an excitation wavelength of approximately 450 nm and collecting emission at around 485 nm.[4]

Protocol 2: G4 Detection using N-methyl mesoporphyrin IX (NMM)

Materials:

- N-methyl mesoporphyrin IX (NMM)
- Cell culture medium or PBS
- Cell suspension
- Flow cytometer

Procedure:

- Prepare a stock solution of NMM in DMSO.
- Harvest cells and resuspend in pre-warmed cell culture medium or PBS at a concentration of 1×10^6 cells/mL.
- Add NMM stock solution to the cell suspension to a final concentration of 1-10 μ M.
- Incubate for 30-60 minutes at 37°C, protected from light.

- Analyze the cells by flow cytometry, using an excitation wavelength of approximately 399 nm and collecting emission between 550-700 nm.[\[6\]](#)

Protocol 3: BG-flow for G4 Detection

Materials:

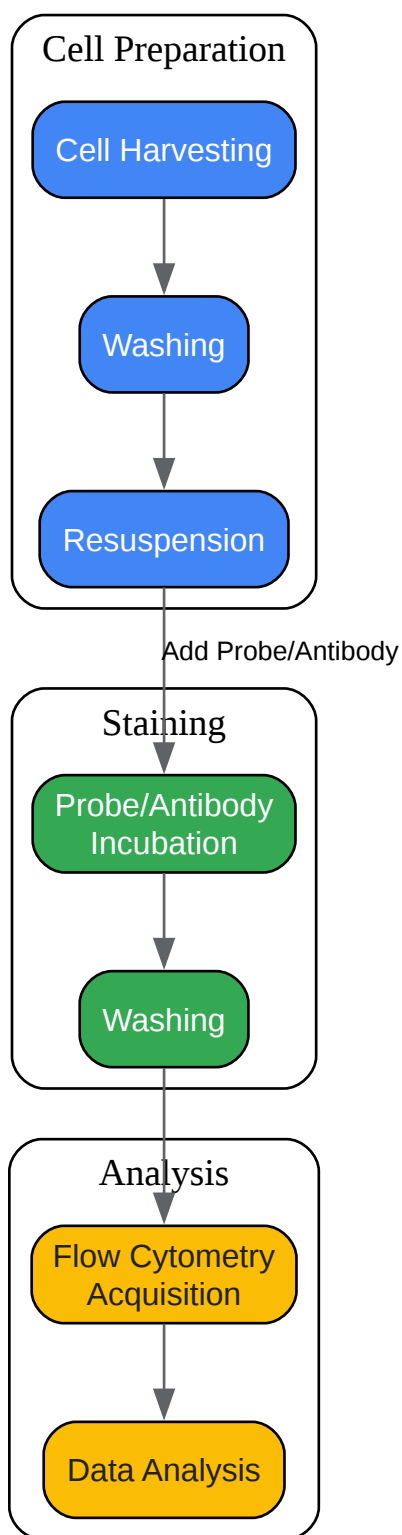
- BG4 antibody
- Anti-FLAG secondary antibody (conjugated to a fluorophore, e.g., FITC)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 2% BSA in PBS)
- Cell suspension
- Flow cytometer

Procedure:

- Harvest cells and wash with PBS.
- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Wash the cells twice with PBS.
- Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
- Wash the cells once with PBS.
- Block the cells with blocking buffer for 30 minutes at room temperature.
- Incubate the cells with the BG4 antibody (1-2 $\mu\text{g/mL}$ in blocking buffer) for 1 hour at room temperature.[\[9\]](#)[\[10\]](#)
- Wash the cells twice with blocking buffer.

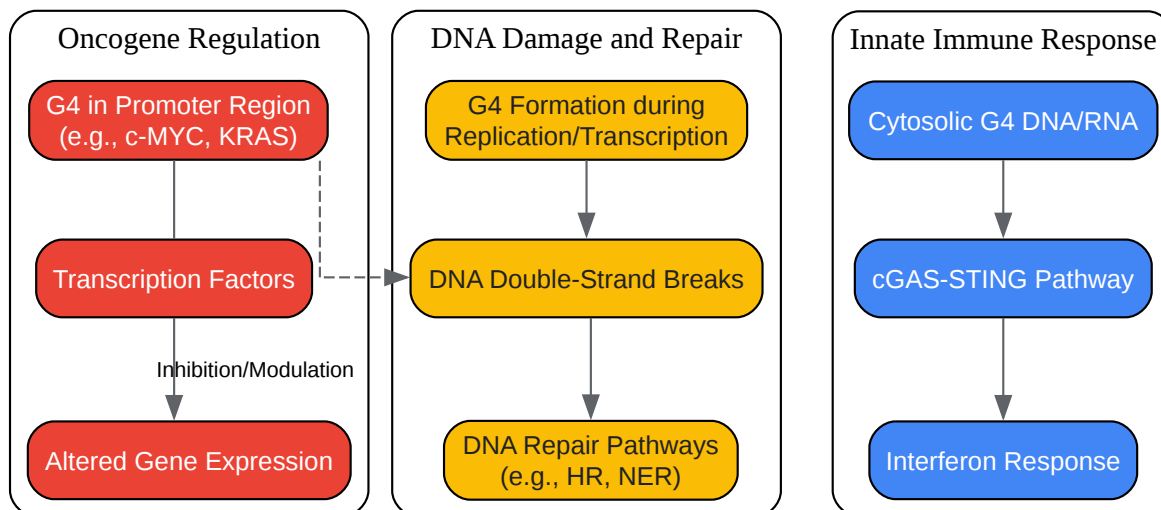
- Incubate the cells with the fluorescently labeled anti-FLAG secondary antibody (at the manufacturer's recommended dilution in blocking buffer) for 1 hour at room temperature, protected from light.
- Wash the cells twice with blocking buffer.
- Resuspend the cells in PBS for flow cytometry analysis. Use appropriate laser and filter settings for the chosen fluorophore (e.g., 488 nm excitation and ~525 nm emission for FITC).

Visualizations



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Caption: Experimental workflow for G4 detection by flow cytometry.



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Caption: G4 involvement in cellular signaling pathways.

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